molecular formula C11H7F3N2O B3224640 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol CAS No. 1235407-03-0

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Cat. No. B3224640
M. Wt: 240.18 g/mol
InChI Key: JZWVBCZDXFAOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096500B2

Procedure details

Acetonitrile (9 L) was sparged with nitrogen for 2 hours. To the solvent was added cesium fluoride (335.8 g, 2.21 mol), 4-(tributylstannyl)pyridazine (408 g, 1.11 mol), 4-trifluoromethyl-6-iodophenol (318.3 g, 1.11 moles), palladium tetrakis 25 triphenylphosphine (61.31 g, 53.05 mmol) and copper (I) iodide (40 g, 210 mmol) at 20° C. The resulting orange suspension was heated to 45-50° C. for 2 hours. The reaction was cooled and partitioned between TBME (2×5 L) and aqueous hydrochloric acid solution (2 N, 2×5 L). The resulting biphasic solution was filtered and the layers separated. The aqueous phases were combined and basified with a sodium hydroxide solution (4 M, 6 L) to obtain a pH=4-5. The resulting suspension was extracted with EtOAc (10 L) and the organic layer concentrated in vacuo to afford the title compound as an orange solid (60%).
Quantity
335.8 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
318.3 g
Type
reactant
Reaction Step One
Quantity
61.31 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
40 g
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[F-].[Cs+].C([Sn](CCCC)(CCCC)[C:8]1[CH:13]=[CH:12][N:11]=[N:10][CH:9]=1)CCC.[F:22][C:23]([F:33])([F:32])[C:24]1[CH:29]=[C:28](I)[C:27]([OH:31])=[CH:26][CH:25]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[N:11]1[CH:12]=[CH:13][C:8]([C:26]2[CH:25]=[C:24]([C:23]([F:33])([F:32])[F:22])[CH:29]=[CH:28][C:27]=2[OH:31])=[CH:9][N:10]=1 |f:0.1,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
335.8 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
408 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
Name
Quantity
318.3 g
Type
reactant
Smiles
FC(C1=CC=C(C(=C1)I)O)(F)F
Name
Quantity
61.31 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
copper (I) iodide
Quantity
40 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetonitrile (9 L) was sparged with nitrogen for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between TBME (2×5 L) and aqueous hydrochloric acid solution (2 N, 2×5 L)
FILTRATION
Type
FILTRATION
Details
The resulting biphasic solution was filtered
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
to obtain a pH=4-5
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc (10 L)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=C(C=CC(=C1)C(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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